![molecular formula C11H7FO3 B1299991 5-(4-Fluorophenyl)furan-2-carboxylic acid CAS No. 73269-32-6](/img/structure/B1299991.png)
5-(4-Fluorophenyl)furan-2-carboxylic acid
Overview
Description
5-(4-Fluorophenyl)furan-2-carboxylic acid is a compound that belongs to the family of furan carboxylic acids. These compounds are of significant interest due to their potential applications in pharmaceuticals and polymer industries. The presence of the fluorophenyl group may influence the physical, chemical, and biological properties of the molecule, making it a subject of research for various applications, including the development of antimycobacterial agents .
Synthesis Analysis
The synthesis of related furan carboxylic acids has been explored in several studies. A scalable route to furan-2,5-dicarboxylic acid (FDCA) has been developed using carbonate-promoted C–H carboxylation, which is advantageous as it uses non-edible lignocellulosic biomass as a starting material and avoids late-stage oxidation . Another study describes a dual-enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), achieving high yields of the desired products . A convenient synthesis of 5-fluorofuran-2-carboxylic acid, which is structurally similar to the compound of interest, has been achieved through fluorodenitration followed by hydrogenolysis, suggesting potential synthetic routes for 5-(4-Fluorophenyl)furan-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of furan carboxylic acid derivatives has been analyzed in several studies. For instance, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was determined, providing insights into the molecular conformation and potential interactions of these compounds . Similarly, the structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained, which could serve as a reference for understanding the structural aspects of 5-(4-Fluorophenyl)furan-2-carboxylic acid .
Chemical Reactions Analysis
Furan carboxylic acids can participate in various chemical reactions due to their functional groups. For example, the synthesis of hypolipidemic agents involved the discovery and systematic exploration of structure-activity relationships of alkyloxyarylcarboxylic acids, indicating the reactivity of the furan carboxylic acid moiety . The bromination of methyl furan-2-carboxylate in the presence of aluminium chloride has been studied, showing the reactivity of the furan ring under halogenation conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids are influenced by their functional groups and substituents. The presence of a fluorophenyl group in 5-(4-Fluorophenyl)furan-2-carboxylic acid is likely to affect its polarity, acidity, and potential for forming hydrogen bonds, which are important factors in its reactivity and interaction with biological targets. The hypolipidemic activity of related compounds suggests that these acids can exhibit significant biological activity, which may be modulated by their physical and chemical properties .
Scientific Research Applications
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids, including derivatives like 5-(4-fluorophenyl)furan-2-carboxylic acid, have been identified as promising antimycobacterial agents. These compounds have shown the potential to interfere with iron homeostasis in bacterial cells, indicating their effectiveness against mycobacterial species. Structural analyses and preparation details of related compounds have been extensively studied to understand their properties and potential as antimycobacterial agents (Mori et al., 2022).
Biobased Building Blocks
Furan carboxylic acids, including those related to 5-(4-fluorophenyl)furan-2-carboxylic acid, are significant as biobased building blocks in the pharmaceutical and polymer industries. For instance, their controlled synthesis from 5-hydroxymethylfurfural showcases their utility in producing high-value chemicals for various industrial applications (Jia et al., 2019).
Synthesis of Furan Carboxylic Acids
The synthesis methods for furan carboxylic acids, which include the 5-(4-fluorophenyl)furan-2-carboxylic acid, are crucial for their application in various fields. Innovative synthesis methods, such as enzyme-catalyzed oxidation processes, have been developed to efficiently produce these compounds. These methods are significant for the large-scale production and utilization of furan carboxylic acids in different sectors (Dijkman et al., 2014).
Anti-Tobacco Mosaic Virus Activity
Some derivatives of furan-2-carboxylic acids, which are structurally related to 5-(4-fluorophenyl)furan-2-carboxylic acid, have shown promising anti-tobacco mosaic virus (TMV) activities. This highlights their potential application in the field of plant protection and virology, suggesting their role in developing new agrochemicals (Wu et al., 2018).
Antimicrobial Activities
Derivatives of 5-phenyl-furan-2-carboxylic acids have exhibited significant antimicrobial activities. This includes their potential in combatting various bacterial and fungal infections, indicating their importance in the development of new antimicrobial agents (Dias et al., 2015).
properties
IUPAC Name |
5-(4-fluorophenyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXYOAURAQQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353384 | |
Record name | 5-(4-fluorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73269-32-6 | |
Record name | 5-(4-fluorophenyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-fluorophenyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.